(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Overview
Description
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many β-lactam antibiotics, which are widely used to treat bacterial infections. This compound is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial component in the fight against bacterial resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-aminopenicillanic acid with various acylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened and substituted with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired product, often involving specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions include various β-lactam derivatives, which are often used as intermediates in the synthesis of more complex antibiotics .
Scientific Research Applications
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various β-lactam antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: It is a key component in the development of antibiotics used to treat bacterial infections.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.
Sulbactam: A β-lactamase inhibitor that shares the bicyclic structure but has additional functional groups.
Tazobactam: Similar to sulbactam, it is used in combination with other antibiotics to enhance their efficacy
Uniqueness
What sets (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its versatility as a building block for various antibiotics. Its unique bicyclic structure allows for modifications that can enhance its antibacterial properties and overcome resistance mechanisms .
Properties
IUPAC Name |
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPDELAUUYAFTQ-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194816 | |
Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112419-10-0 | |
Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112419-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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